molecular formula C7H8BrNO2 B12434989 1-(5-Bromopyridin-2-yl)ethane-1,2-diol

1-(5-Bromopyridin-2-yl)ethane-1,2-diol

Cat. No.: B12434989
M. Wt: 218.05 g/mol
InChI Key: ZUKXKQMJHYCHIU-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the 5-position of the pyridine ring and an ethane-1,2-diol moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-ethylpyridine to yield 2-(5-bromopyridin-2-yl)ethanol, which is then oxidized to form the desired diol compound .

Industrial Production Methods

Industrial production of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromopyridin-2-yl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethane-1,2-diol moiety contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with nucleic acids, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-2-yl)ethane-1,2-diol is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethane-1,2-diol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C7H8BrNO2/c8-5-1-2-6(9-3-5)7(11)4-10/h1-3,7,10-11H,4H2

InChI Key

ZUKXKQMJHYCHIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CO)O

Origin of Product

United States

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